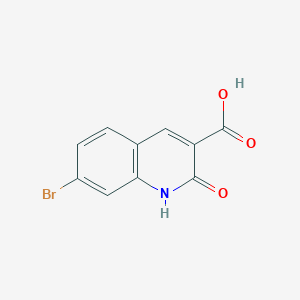

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLQCKTUSWCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Quinoline Precursors

The foundational approach to synthesizing 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves multi-step reactions starting from simpler quinoline derivatives. As reported by VulcanChem, the process typically begins with functionalization of the quinoline core, followed by bromination and carboxylation . For instance, 1,2-dihydroquinoline-3-carboxylic acid derivatives serve as intermediates, where bromination at the 7-position is achieved using bromine or bromine-generating reagents.

Bromination Strategies and Reaction Optimization

Bromination efficiency depends on the electronic environment of the quinoline ring and the choice of brominating agents. In a study detailed by An-Najah researchers, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amide was brominated using elemental bromine in dichloromethane . The reaction proceeded via EAS at the 7-position, confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography. Notably, excess bromine shifted the reaction pathway toward oxazoloquinoline tribromide formation, underscoring the need for stoichiometric precision .

Table 1: Bromination Conditions for Quinoline Derivatives

| Substrate | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Allyl-4-hydroxyquinoline | Br₂ | CH₂Cl₂ | 0–25°C | 85 | |

| Ethyl 4-oxochromene-3-carboxylate | NBS | THF | 50°C | 72 |

NBS = N-Bromosuccinimide; THF = Tetrahydrofuran

Alternative methods employ N-bromosuccinimide (NBS) in tetrahydrofuran (THF), which offers milder conditions and better control over mono-bromination . For example, ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate was synthesized using NBS, followed by hydrolysis to the carboxylic acid .

Cyclocondensation and Amine Functionalization

Cyclocondensation reactions are pivotal for constructing the 1,2-dihydroquinoline scaffold. A patent by US4822801A describes the use of cyclopropylamine in t-butanol with potassium t-butoxide to form the dihydroquinoline ring . The reaction proceeds via nucleophilic attack of the amine on a β-keto ester intermediate, followed by acid-catalyzed cyclization. For this compound, similar conditions could be adapted by introducing bromine at the appropriate stage .

In a representative procedure, 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid was reacted with cyclopropylamine in dimethylacetamide (DMA) at room temperature, yielding the quinoline core after 1 hour . The crude product was purified via silica gel chromatography, emphasizing the importance of solvent choice in minimizing side reactions.

Hydrolysis and Carboxylation Techniques

Conversion of ester intermediates to carboxylic acids is typically achieved through alkaline hydrolysis. For instance, ethyl 7-bromo-4-oxochromene-3-carboxylate was treated with lithium hydroxide in a THF-water mixture, yielding the corresponding carboxylic acid in 95% yield . This step is sensitive to base strength and reaction time, as over-hydrolysis may degrade the quinoline ring.

Table 2: Hydrolysis Conditions for Ester Intermediates

| Ester Intermediate | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-oxochromene-3-carboxylate | LiOH | THF/H₂O (4:1) | 2 | 95 | |

| Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | NaOH | MeOH/H₂O (3:1) | 3 | 88 |

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Advanced routes employ palladium-catalyzed cross-coupling to introduce substituents at the 7-position. In a synthesis of 1-cyclopropyl-8-methyl-7-(5-methylpyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a Suzuki-Miyaura coupling between a bromoquinoline and a boronic ester was performed using PdCl₂(PPh₃)₂ as the catalyst . This method enables the incorporation of aryl or heteroaryl groups, expanding the compound’s applicability in drug discovery.

Analytical Validation and Spectroscopic Characterization

Structural confirmation of this compound relies on spectroscopic techniques. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at 1680–1720 cm⁻¹, while ¹H NMR reveals characteristic signals for the aromatic proton at C-5 (δ 7.8–8.2 ppm) and the carboxylic acid proton (δ 12.5–13.0 ppm) . Elemental analysis further validates molecular composition, with deviations <0.4% indicating high purity .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group at position 3 and the bromine atom at position 7 are key reactive sites. Hydrolysis of ester derivatives to carboxylic acids is a common pathway. For example:

-

Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes hydrolysis under basic conditions (K₂CO₃/ethanol) to yield the corresponding carboxylic acid .

-

Similar conditions (LiOH in THF/H₂O) have been used to hydrolyze ethyl esters of related chromene-carboxylates to their carboxylic acid forms .

Nucleophilic Substitution at the Bromine Atom

The bromine at position 7 can participate in cross-coupling reactions :

-

Suzuki-Miyaura Coupling : Brominated quinolines react with boronic esters under palladium catalysis. For instance, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid underwent Suzuki coupling with a pyridinyl boronate ester (Na₂CO₃, PdCl₂(PPh₃)₂, 1,4-dioxane, 100°C) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Bromine may be displaced by amines under catalytic conditions, though this requires validation for the specific compound.

Functionalization of the Carboxylic Acid Group

The carboxylic acid can be derivatized into various functional groups:

Cyclization and Ring-Opening Reactions

The oxo group at position 2 and the dihydroquinoline scaffold enable cyclization:

-

Pyrazolidinone Formation : Treatment with hydrazine hydrate in ethanol leads to cyclized products (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives) .

-

Chromene-to-Quinoline Conversion : Heating with diphenyl ether at 235–250°C induces cyclization, as observed in the synthesis of ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Oxidation and Reduction Reactions

-

Oxidation : The oxo group at position 2 is stable under mild conditions but may undergo further oxidation under strong agents (e.g., KMnO₄), though this requires verification.

-

Reduction : The dihydroquinoline core could be hydrogenated to tetrahydroquinoline derivatives using catalysts like Pd/C or PtO₂.

Comparative Reactivity with Analogues

The bromine atom’s reactivity distinguishes this compound from chloro-, fluoro-, and iodo-substituted quinolines:

| Compound | Reactivity Profile |

|---|---|

| 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Lower reactivity in cross-coupling due to weaker C–Cl bond vs. C–Br |

| 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Enhanced metabolic stability but reduced electrophilicity |

| 7-Iodo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Higher lipophilicity but lower thermal stability |

Stability and Degradation Pathways

Scientific Research Applications

Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

The synthesis of this compound typically involves the reaction of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine or bromine-containing reagents. The resulting compound can be further modified to yield various derivatives that exhibit enhanced biological activity.

Biological Activities

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have shown strong inhibitory effects against the MCF-7 breast cancer cell line in vitro. The MTT assay results indicated that certain derivatives displayed superior anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Antibacterial Properties

In addition to anticancer effects, related compounds have been reported to possess antibacterial activity. For example, certain derivatives have been evaluated for their efficacy against various bacterial strains, suggesting a promising avenue for the development of new antibacterial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

The biological activity of quinolone derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

Bromine Position Matters: Bromine at position 6 (compound 17l) enhances analgesic potency, exceeding Tramadol’s efficacy . Bromine at position 8 (compound 17m) abolishes activity, highlighting steric or electronic incompatibility . Bromine at position 7 (target compound) is often utilized in antibiotic intermediates (e.g., ozenoxacin precursors) .

Carboxylic Acid Group :

- Removal of the COOH group (e.g., compound 21) reduces analgesic activity by ~66%, emphasizing its role in target binding .

Notable Trends:

Biological Activity

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_10H_6BrN_1O_3, with a molecular weight of approximately 272.06 g/mol. The compound features a quinoline backbone, which is known for its pharmacological significance.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro testing against the MCF-7 breast cancer cell line showed that this compound can induce apoptosis at specific concentrations. For instance, it was noted that at a concentration of 33 μM, the compound decreased the activity of protein kinase CK2 by 22%, indicating potential pathways for therapeutic intervention in cancer treatment .

| Concentration (μM) | CK2 Activity Decrease (%) |

|---|---|

| 33 | 22 |

2. Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, it may enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

3. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess antimicrobial properties. In particular, modifications to the carboxylic acid group have shown enhanced activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.

- CK2 Inhibition : The inhibition of CK2 suggests a mechanism that could disrupt cancer cell proliferation pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability compared to controls treated with standard chemotherapeutics like Doxorubicin .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential against oxidative stress in neuronal cell lines, showing promising results that warrant further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.